molecular formula C6H6BrNOS B1342977 5-Bromo-N-methyl-2-thiophenecarboxamide CAS No. 98453-26-0

5-Bromo-N-methyl-2-thiophenecarboxamide

Cat. No.: B1342977
CAS No.: 98453-26-0
M. Wt: 220.09 g/mol
InChI Key: AACIFRQMXAAYAM-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-2-thiophenecarboxamide is an organic compound with the molecular formula C6H6BrNOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methyl-2-thiophenecarboxamide typically involves the bromination of N-methyl-2-thiophenecarboxamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methyl-2-thiophenecarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the carboxamide can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include N-methyl-2-thiophenecarboxamide derivatives with different substituents replacing the bromine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines and alcohols derived from the reduction of the carboxamide group.

Scientific Research Applications

5-Bromo-N-methyl-2-thiophenecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and protein binding.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-Bromo-N-methyl-2-thiophenecarboxamide depends on its specific application. In biochemical assays, it may interact with enzymes or proteins through hydrogen bonding, hydrophobic interactions, or covalent bonding. The bromine atom and the thiophene ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-thiophenecarboxamide: Lacks the N-methyl group, which may affect its reactivity and binding properties.

    N-Methyl-2-thiophenecarboxamide: Lacks the bromine atom, which may reduce its potential for substitution reactions.

    5-Chloro-N-methyl-2-thiophenecarboxamide: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical reactivity and biological activity.

Uniqueness

5-Bromo-N-methyl-2-thiophenecarboxamide is unique due to the presence of both the bromine atom and the N-methyl group. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-N-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACIFRQMXAAYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618117
Record name 5-Bromo-N-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98453-26-0
Record name 5-Bromo-N-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-N-methyl-2-thiophenecarboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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